molecular formula C18H20N2O2 B2988720 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 379252-51-4

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Cat. No.: B2988720
CAS No.: 379252-51-4
M. Wt: 296.37
InChI Key: PQIIGWXSXCHIGZ-UHFFFAOYSA-N
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Description

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-22-15-10-8-14(21-2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIIGWXSXCHIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the condensation of 4-methoxyphenol with 2-(chloromethyl)-1-propyl-1H-benzo[d]imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that include the formation of the benzimidazole core followed by functionalization at various positions on the ring. These processes are optimized for high yield and purity, often employing catalytic methods and continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The applications of 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole are not explicitly detailed within the provided search results. However, the available literature does provide some context regarding its properties, related compounds, and potential uses in scientific research.

Basic Information
this compound is a chemical compound with the molecular formula C18H20N2O2C_{18}H_{20}N_2O_2 and a molecular weight of 296.36 . It is also known by other names, including 1H-Benzimidazole, 2-[(4-methoxyphenoxy)methyl]-1-propyl- .

Chemical Properties
This compound has a density of approximately 1.1±0.1 g/cm3 and a boiling point of 487.0±25.0 °C at 760 mmHg . The flash point is around 248.4±23.2 °C . Its vapor pressure is estimated at 0.0±1.2 mmHg at 25°C, with an index of refraction of 1.576 .

Potential Research Areas
While the search results do not directly specify the applications of this compound, they do point to areas where similar compounds have been explored:

  • Dopamine Receptor Agonists: Research has been conducted on related benzimidazole compounds as D3 dopamine receptor agonists . These studies involve synthesizing and analyzing analogs to enhance potency and selectivity .
  • Antitubercular Activity: Phenoxyalkylbenzimidazoles have demonstrated good antitubercular activity, leading to structure-activity relationship studies to optimize their effectiveness .
  • Anti-inflammatory and Antibacterial Applications: Imidazole rings, present in related compounds, have contributions in antibacterial and anti-inflammatory aspects .

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
  • 2-((4-fluorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
  • 2-((4-nitrophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Uniqueness

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole, with the CAS number 379252-51-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H20N2O2, with a molar mass of approximately 296.36 g/mol. Key physical properties include:

PropertyValue
Density1.12 ± 0.1 g/cm³
Boiling Point487.0 ± 25.0 °C
pKa5.02 ± 0.10
LogP4.63

These properties suggest that the compound is relatively stable under standard conditions and may exhibit lipophilic characteristics, which could influence its biological interactions.

Research indicates that compounds similar to benzimidazoles often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanism of action for this compound remains to be fully elucidated, but it may involve inhibition of key enzymes or modulation of receptor activity.

Anticancer Activity

Preliminary studies have shown that related benzimidazole derivatives exhibit anticancer properties. For instance, compounds in this class have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . Further investigation into the specific effects of this compound on cancer cells is warranted.

Antimicrobial Activity

There is evidence suggesting that benzimidazole derivatives possess antimicrobial properties. In vitro studies have demonstrated that certain analogs can inhibit bacterial growth and exhibit antifungal activity . This raises the possibility that this compound may also share these properties.

Case Studies

Case Study 1: Anticancer Screening

In a recent study, a series of benzimidazole derivatives were screened for their anticancer activity against various cell lines, including breast and lung cancer models. The most potent compounds exhibited IC50 values in the low micromolar range, indicating significant efficacy . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.

Case Study 2: Antimicrobial Evaluation

A study conducted on a series of phenoxymethyl-benzimidazoles assessed their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The potential for this compound to act similarly warrants further exploration.

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